3,4,5-Trimethoxybenzoylacetonitrile

Descripción general

Descripción

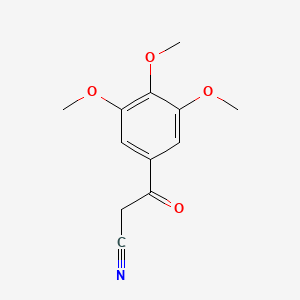

3,4,5-Trimethoxybenzoylacetonitrile is an organic compound with the molecular formula C12H13NO4. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a nitrile group and a benzoyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4,5-Trimethoxybenzoylacetonitrile can be synthesized through the condensation of 3,4,5-trimethoxybenzaldehyde with acetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .

Análisis De Reacciones Químicas

Types of Reactions

3,4,5-Trimethoxybenzoylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like sodium methoxide or other strong nucleophiles are employed

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields primary amines.

Substitution: Results in various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds related to 3,4,5-trimethoxybenzoylacetonitrile exhibit significant cytotoxic effects against various cancer cell lines. In particular, derivatives have been shown to inhibit tubulin polymerization, a mechanism that is crucial for cancer cell proliferation . Studies have reported IC50 values indicating potent activity against human cancer cells such as HT-29 and COLO 205 .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of NADPH oxidase 4 (Nox4) and disruption of microtubule dynamics. These actions lead to apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .

2. Organic Synthesis

- Precursor for Organic Compounds : The compound serves as a precursor in synthesizing various organic molecules, including isoxazole derivatives and other substituted benzoylacetonitriles. It can undergo oxidation and reduction reactions to yield different functional groups.

- Versatile Synthetic Intermediates : Its unique structure allows it to be used in the development of new synthetic pathways for producing complex organic compounds with potential pharmaceutical applications.

This compound has been evaluated for its biological activities beyond anticancer effects:

- Antioxidant Properties : The compound has shown potential as an antioxidant by scavenging free radicals and chelating metal ions. This property is significant in developing therapeutic agents aimed at oxidative stress-related diseases.

- Antibacterial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties by disrupting bacterial cell membranes and inhibiting essential enzymatic functions within bacterial cells.

Case Studies

Several studies have documented the applications and effects of this compound:

Mecanismo De Acción

The mechanism of action of 3,4,5-trimethoxybenzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and nitrile functionality play crucial roles in its binding affinity and activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 3,4,5-Trimethoxybenzaldehyde

- 3,4,5-Trimethoxybenzonitrile

- 3,4,5-Trimethoxybenzylamine

Uniqueness

3,4,5-Trimethoxybenzoylacetonitrile is unique due to its combination of methoxy groups and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with diverse applications .

Actividad Biológica

3,4,5-Trimethoxybenzoylacetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes three methoxy groups attached to a benzoyl moiety and an acetonitrile functional group. This configuration is believed to influence its biological properties significantly.

Antiproliferative Effects

Research has demonstrated that compounds containing the 3,4,5-trimethoxyphenyl fragment exhibit potent antiproliferative activity . For instance, a study synthesized novel bioactive heterocycles based on this fragment and evaluated their effects on cancer cell lines. One particularly notable compound showed an IC50 value of 0.45 μM against MGC-803 cells, indicating strong antiproliferative effects through mechanisms such as microtubule destabilization and induction of apoptosis .

The mechanism by which this compound exerts its biological effects involves:

- Tubulin Inhibition : It acts as a tubulin polymerization inhibitor by binding to the colchicine site, disrupting normal cell division processes.

- Mitochondrial Membrane Potential Changes : The compound alters mitochondrial membrane potential (), which is crucial for maintaining cellular energy homeostasis and can lead to cell death in cancer cells .

Interaction with Dihydrofolate Reductase

Another significant finding is the ability of derivatives like 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) to bind effectively to human dihydrofolate reductase. This interaction down-regulates folate cycle gene expression in melanoma cells, suggesting a potential pathway for therapeutic application in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into their efficacy:

Propiedades

IUPAC Name |

3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEMIDXDJDTTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594277 | |

| Record name | 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-35-4 | |

| Record name | 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.